molecular formula C4H8ClNO2 B3101735 Ethyl (chloromethyl)carbamate CAS No. 13989-87-2

Ethyl (chloromethyl)carbamate

Cat. No.: B3101735
CAS No.: 13989-87-2
M. Wt: 137.56 g/mol
InChI Key: QREQERIPQBLKOC-UHFFFAOYSA-N
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Description

Ethyl (chloromethyl)carbamate is an organic compound with the molecular formula C4H8ClNO2 It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by an ethyl group and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (chloromethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with chloromethyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{C2H5OC(O)NH2} + \text{ClCH2COCl} \rightarrow \text{C2H5OC(O)NHCH2Cl} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl (chloromethyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethyl carbamate and hydrochloric acid.

    Oxidation and Reduction: While less common, the compound can undergo oxidation to form corresponding carbamates or reduction to yield amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

    Nucleophilic Substitution: Substituted carbamates.

    Hydrolysis: Ethyl carbamate and hydrochloric acid.

    Oxidation and Reduction: Corresponding carbamates or amines.

Scientific Research Applications

Ethyl (chloromethyl)carbamate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting the central nervous system.

    Biological Studies: It is employed in studies investigating enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of polymers and resins, where it acts as a cross-linking agent.

Mechanism of Action

The mechanism of action of ethyl (chloromethyl)carbamate involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or protein modification. This interaction can affect various molecular pathways, depending on the target protein.

Comparison with Similar Compounds

Ethyl (chloromethyl)carbamate can be compared with other carbamate derivatives, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl (bromomethyl)carbamate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    Ethyl (hydroxymethyl)carbamate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness: this compound is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of both ethyl and chloromethyl groups provides distinct chemical properties that can be exploited in various synthetic and biological applications.

Properties

IUPAC Name

ethyl N-(chloromethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2/c1-2-8-4(7)6-3-5/h2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREQERIPQBLKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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